N-cycloheptyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
Description
Synthesis Analysis
The synthesis of compounds similar to N-cycloheptyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide involves intricate chemical reactions. For instance, cyclopentylidene- and cyclohexylidene(cyano)acetamides have been shown to react with malononitrile and cyano-(thioacetamide) according to the Michael pattern, leading to the formation of substituted pyridines and thieno[2,3-d]pyrimidine derivatives (Dyachenko, V. D., Dyachenko, A. D., & Chernega, A. N., 2004).
Molecular Structure Analysis
The analysis of molecular structure often employs techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. For closely related compounds, studies have provided detailed insights into their geometric configuration, electronic structure, and intermolecular interactions, which are crucial for understanding their chemical behavior and reactivity (Mague, J., Mohamed, S., Akkurt, M., Hussein, B. R. M., & Albayati, M. R., 2014).
Chemical Reactions and Properties
The chemical reactivity of N-cycloheptyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide and related molecules can vary widely depending on the functional groups present. Their reactions can lead to a variety of heterocyclic compounds, demonstrating a rich chemistry that includes cycloadditions, nucleophilic substitutions, and electrophilic additions (Elgemeie, G., Elfahham, H. A., & Nabey, H. A., 1988).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, provide essential information for their characterization and application in various fields. These properties are influenced by the molecular structure and can be determined through experimental methods (Crystal structure analysis, 2014).
properties
IUPAC Name |
N-cycloheptyl-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-16(18-13-6-3-1-2-4-7-13)12-20-17(22)10-9-14(19-20)15-8-5-11-23-15/h5,8-11,13H,1-4,6-7,12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSCYEYSZFWTMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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